molecular formula C18H20N4O4S B2477986 Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 721964-56-3

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2477986
CAS No.: 721964-56-3
M. Wt: 388.44
InChI Key: BGHZDGSCDTUATC-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core This can be achieved through the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolo[4,3-b]pyridazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions may involve nucleophiles such as amines or thiols, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products include thioethers and other reduced derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antitumor properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in cancer treatment.

  • Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as tumor growth inhibition or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can be compared to other triazolo[4,3-b]pyridazine derivatives, which also exhibit biological activity. Some similar compounds include:

  • Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

  • Ethyl 2-((3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

  • Ethyl 2-((3-(3,4-dihydroxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

These compounds share structural similarities but may differ in their biological activities and applications.

Biological Activity

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis of this compound

The synthesis involves a multi-step process starting from the appropriate precursors. The compound is synthesized through the reaction of ethyl bromoacetate with thiosemicarbazide derivatives to form the desired triazole-thio compound. The yield of this synthesis is reported to be between 52% to 88% depending on the specific conditions and reagents used .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In various studies, compounds derived from similar structures have been evaluated for their antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound exhibited higher antibacterial activity than standard drugs like chloramphenicol .
  • Antifungal Activity : In related studies, certain derivatives demonstrated significant antifungal effects against various pathogenic fungi .

Antitumor Activity

Triazole derivatives are known for their antitumor properties. This compound may exhibit similar effects due to its structural characteristics that align with known antitumor agents. Research indicates that related compounds inhibit key pathways involved in tumor growth and proliferation .

Case Study 1: Antimicrobial Screening

A study evaluated a series of triazole derivatives for their antimicrobial activity against a range of bacteria and fungi. This compound was included in the screening process. The results indicated that the compound exhibited superior antibacterial properties compared to several reference antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR studies conducted on related triazole compounds revealed that modifications in the phenyl ring significantly influenced biological activity. The presence of methoxy groups was particularly noted for enhancing both antibacterial and antifungal activities .

Data Table: Biological Activities of Related Compounds

Compound NameAntibacterial ActivityAntifungal ActivityAntitumor Activity
This compoundHighModeratePromising
Benzothioate DerivativeHigher than ChloramphenicolSignificant against Candida speciesNot studied
Pyrazole DerivativeModerateHigh against phytopathogensEffective in vitro

Properties

IUPAC Name

ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-26-18(23)11(2)27-16-9-8-15-19-20-17(22(15)21-16)12-6-7-13(24-3)14(10-12)25-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZDGSCDTUATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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